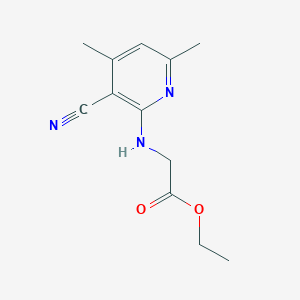

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-4-17-11(16)7-14-12-10(6-13)8(2)5-9(3)15-12/h5H,4,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMXTABURXWLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C(=CC(=N1)C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Method:

This compound is synthesized via a condensation reaction involving potassium carbonate, acetylacetone, and 2-cyanoacetamide in water, followed by recrystallization from methanol.- Reaction conditions: Stirring at room temperature for 24 hours, then filtration and recrystallization.

- Yield: Approximately 88%, with melting points around 280-281°C.

Synthesis of Pyridine Derivatives

- Method:

The pyridine core is functionalized with various substituents (e.g., chloro, bromo, trifluoromethyl groups) through nucleophilic substitution or electrophilic aromatic substitution reactions, often involving reagents like Ag2CO3, tetrabutylammonium iodide, and acyl chlorides or anhydrides.

Functionalization to Form the Amine and Ester

The critical step involves converting the pyridine derivative into the amino ester:

Step A: Nucleophilic Amination

- Method:

The amino group is introduced via nucleophilic substitution, where the pyridine derivative reacts with ethylamine derivatives or related nucleophiles under controlled conditions, often in polar aprotic solvents like DMF or DMSO.

Step B: Esterification

- Method:

The amino-functionalized pyridine is then esterified with ethyl chloroformate or via direct esterification with ethanol in the presence of catalytic acids or bases.

Specific Preparation Route for this compound

Based on related methodologies and research findings:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile + Ethylamine derivatives | Nucleophilic substitution to form the amino pyridine derivative |

| 2 | Ethyl chloroformate or equivalent | Esterification to introduce the ethyl ester group |

| 3 | Purification via column chromatography or recrystallization | Isolation of the target compound |

Note: Exact reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the specific substituents and desired yields.

Supporting Data and Observations

Reaction Monitoring:

Thin-layer chromatography (TLC) and HPLC are used to monitor the progress of reactions, with UV detection for compound visualization.Purification Techniques:

Recrystallization, column chromatography, and preparative HPLC are employed to purify intermediates and final products.Spectroscopic Confirmation:

NMR, MS, and IR spectroscopy confirm the structure at each step, with characteristic signals for the cyano group, aromatic protons, and ester functionalities.

Data Table Summarizing Preparation Methods

| Step | Key Reagents | Solvent | Conditions | Purpose | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Potassium carbonate, acetylacetone, 2-cyanoacetamide | Water | Room temperature, 24h | Synthesis of pyridine intermediate | 88% yield |

| 2 | Ag2CO3, tetrabutylammonium iodide, acyl chloride | DMF | 80°C, then 120°C | Functionalization of pyridine | Variable, optimized for specific derivatives |

| 3 | Ethylamine derivatives | Ethanol/DMF | Reflux | Amination of pyridine | Purified via chromatography |

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may result in various ester derivatives .

Scientific Research Applications

Synthesis and Physicochemical Properties

The synthesis of ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroacetate in a suitable solvent such as dimethylformamide (DMF) . The resulting compound exhibits favorable physicochemical properties, including solubility in common organic solvents and stability under standard laboratory conditions.

Biological Activities

This compound has been investigated for its diverse biological activities:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit pathways associated with inflammation, particularly through the modulation of specific kinases involved in pro-inflammatory cytokine production .

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in treating infections .

- Antitumor Effects : Preliminary studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential use in oncology .

Case Study 1: Anti-inflammatory Effects

In vitro studies have highlighted the compound's ability to significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The concentration-response relationship indicated notable inhibition at micromolar concentrations. In vivo models also showed reduced swelling and pain following treatment with this compound compared to control groups .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate with structurally analogous pyridine derivatives, focusing on molecular features, synthesis, and biological activities:

Key Structural and Functional Differences

Substituent Effects: Aminoacetate vs. Thioacetate: The amino group in the target compound enables hydrogen bonding, enhancing solubility and target interactions. Oxadiazole and Thiazole Moieties: Derivatives with oxadiazole () or thiazole () rings introduce electron-withdrawing effects, which may enhance binding to enzymatic active sites (e.g., kinase inhibition) .

Synthetic Pathways: The target compound is likely synthesized via nucleophilic substitution between 3-cyano-4,6-dimethylpyridin-2-amine and ethyl chloroacetate, analogous to methods in and . Thio derivatives (e.g., ) require sodium ethoxide-mediated reflux, while oxadiazole derivatives involve multi-step condensations .

Biological Activities: Insecticidal Activity: Pyridine derivatives with distyryl substituents () show superior aphid toxicity compared to acetamiprid, suggesting that bulky groups enhance agrochemical efficacy. The target compound’s aminoacetate group may offer a balance between activity and environmental safety . Anticancer Potential: Oxadiazole-thio derivatives () induce apoptosis in MCF-7 cells via kinase inhibition, while Schiff base analogues () with amino groups exhibit DNA binding, highlighting the role of substituents in mechanism .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: The 3-cyano group stabilizes the pyridine ring, enhancing metabolic stability. Substitution at the 2-position dictates biological targeting (e.g., thio groups for tricyclic synthesis vs. amino groups for DNA interaction) .

- Steric and Electronic Effects: Bulky substituents (e.g., distyryl in ) improve insecticidal activity but may reduce bioavailability. Smaller groups like aminoacetate balance potency and pharmacokinetics .

Biological Activity

Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

1. Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of 3-cyano-4,6-dimethylpyridine derivatives with ethyl chloroacetate. For instance, one method involves treating 3-cyano-4,6-dimethylpyridin-2-amine with ethyl chloroacetate in a suitable solvent under reflux conditions. This reaction typically yields the desired ethyl ester with good purity and yield.

2. Biological Activity

This compound exhibits a range of biological activities:

2.1 Antioxidant Activity

Research indicates that compounds containing the pyridine structure exhibit notable antioxidant properties. This compound has been evaluated using various assays such as the DPPH radical scavenging assay and ABTS radical cation assay. The results suggest that this compound effectively neutralizes free radicals, demonstrating potential as an antioxidant agent .

2.2 Antimicrobial Activity

Studies have shown that derivatives of 3-cyano-pyridine possess antimicrobial properties against various bacterial strains. This compound was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent .

2.3 Antitumor Activity

The compound's antitumor activity has been assessed in vitro against several cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and liver cancer cells (HepG2). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing promising results for further development as an anticancer drug .

3. Case Studies

Several case studies have highlighted the biological activity of related compounds:

Case Study 1: Antioxidant Efficacy

In a comparative study on various pyridine derivatives, this compound exhibited superior antioxidant activity compared to other analogs. The study utilized both in vitro assays and computational modeling to predict the mechanism of action .

Case Study 2: Antimicrobial Testing

A series of experiments conducted on synthesized pyridine derivatives revealed that this compound had a significant effect against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

4. Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Biological Activity | Assay Type | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |

| Antimicrobial | MIC Testing | MIC = 32 µg/mL for E. coli | |

| Antitumor | MTT Assay | IC50 = 15 µM for MCF-7 |

5. Conclusion

This compound is a compound with promising biological activities including antioxidant, antimicrobial, and antitumor properties. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its potential therapeutic applications further. Given its diverse biological profile, this compound represents a valuable lead in drug discovery efforts targeting various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.